molecular formula C21H23NO4 B11488954 3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylpropanamide

3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylpropanamide

Cat. No.: B11488954
M. Wt: 353.4 g/mol
InChI Key: RHKICOAKNWHGFD-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a spirobenzodioxole-cyclopentan moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the intermediate compounds, which are then subjected to cyclization and amide formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as reflux, microwave-assisted synthesis, and the use of catalysts are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE apart from similar compounds is its unique spirobenzodioxole-cyclopentan structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide

InChI

InChI=1S/C21H23NO4/c1-24-17-8-4-15(5-9-17)6-11-20(23)22-16-7-10-18-19(14-16)26-21(25-18)12-2-3-13-21/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,22,23)

InChI Key

RHKICOAKNWHGFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4

Origin of Product

United States

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